tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a methoxypyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to form the tert-butyl 4-aminopiperidine-1-carboxylate intermediate. This intermediate is then reacted with 6-methoxypyrimidine-4-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyrimidine group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H26N4O3
- CAS Number : 1353987-31-1
- Molecular Weight : 322.41 g/mol
Research indicates that this compound may exert its biological effects through modulation of specific cellular pathways. One study highlighted its role as a potential inhibitor of the NLRP3 inflammasome, which is involved in inflammatory responses. The compound showed promise in reducing IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of the compound. The following table summarizes key findings from these studies:
Efficacy in Animal Models
While in vitro studies provide initial insights, efficacy in vivo is crucial for understanding therapeutic potential. Current research has not extensively detailed animal model studies specific to this compound; however, its structural analogs have shown promising results in similar pathways.
Case Studies and Clinical Relevance
Although direct clinical data on this compound is limited, related compounds have been evaluated for their therapeutic benefits:
- Anti-inflammatory Applications : Compounds targeting the NLRP3 inflammasome have been explored for conditions such as gout and type 2 diabetes.
- Cancer Therapeutics : The piperidine scaffold is prevalent in many anticancer agents, suggesting that derivatives of this compound may hold similar potential.
Properties
IUPAC Name |
tert-butyl 4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMEUCGPYKYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.